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Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development
Professionals Compound: 1-Cyclopropyl-1H-imidazol-4-amine (CAS 1001354-27-3)

Executive Summary

In preclinical drug discovery, the transition of a molecular entity from a promising in vitro hit to a
viable in vivo lead is heavily gated by its physicochemical properties. CAS 1001354-27-3 (1-
Cyclopropyl-1H-imidazol-4-amine) is a specialized heterocyclic building block frequently utilized
in the synthesis of kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, | approach the profiling of this compound not merely by
cataloging its metrics, but by analyzing the causality behind its behavior. The interplay between
its electron-rich imidazole core, the primary exocyclic amine, and the lipophilic cyclopropyl ring
dictates its ionization state (pKa), lipophilicity (LogP), and ultimately, its thermodynamic and
kinetic solubility. This guide deconstructs these properties and provides field-proven, self-
validating experimental workflows for their empirical determination.
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Structural Causality & Physicochemical Profile

The molecular architecture of CAS 1001354-27-3 (CeHaN3) presents a fascinating dichotomy of
hydrophilic and lipophilic domains[2].

e The Imidazole Core & Amine (Hydrophilic): The primary amine at the 4-position of the
imidazole ring acts as an electron-donating group. This increases the electron density of the
heteroaromatic ring, subtly shifting the pKa of the endocyclic nitrogen. At physiological pH
(7.4), the compound exists primarily as a free base. At gastric pH (1.2 - 2.0), the amine
and/or the ring nitrogen become protonated, exponentially increasing aqueous solubility via
strong ion-dipole interactions with water.

e The Cyclopropyl Group (Lipophilic): Substituted at the 1-position, the cyclopropyl ring
introduces steric bulk and lipophilicity. While it improves membrane permeability (enhancing
LogP), it forces water molecules to form highly ordered clathrate-like structures around it.
This entropic penalty is the primary causal factor for restricted solubility when the molecule is
in its unionized state.

Table 1: Physicochemical and Structural Data Summary
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Property Value Causality / Derivation

1-Cyclopropyl-1H-imidazol-4-

IUPAC Name ] Standard nomenclature[2]
amine

CAS Number 1001354-27-3 Registry identifier[1]

Molecular Formula CeHoN3 Empirical composition[1],[2]

Favorable for Lipinski's Rule of

Molecular Weight 123.16 g/mol
5[1]
SMILES C1CC1N2C=C(N=C2)N Structural topology[1]
) ) Electron delocalization into the
Predicted pKa ~4.5 - 5.5 (Amine) o ]
imidazole ring
) Driven by the lipophilic
Predicted LogP 0.8-1.2 ]
cyclopropyl moiety
Optimal for blood-brain barrier
TPSA ~44 Az

(BBB) penetration

Solubility Dynamics: Thermodynamic vs. Kinetic

A common pitfall in early-stage development is conflating kinetic solubility with thermodynamic
solubility. For CAS 1001354-27-3, understanding the distinction is critical for downstream assay
design.

¢ Kinetic Solubility is the concentration at which the compound precipitates when a pre-
dissolved stock (usually in DMSO) is rapidly spiked into an aqueous buffer[3]. It represents a
metastable, supersaturated state.

e Thermodynamic Solubility is the absolute equilibrium concentration of the compound in a
solvent, governed by the crystal lattice energy of the solid form.
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Caption: pH-Dependent lonization and Solubility Dynamics of CAS 1001354-27-3.

Methodological Workflows for Solubility
Determination

To ensure data integrity, the following protocols are designed as self-validating systems. Every
step includes a mechanistic rationale to prevent false positives (e.g., colloidal suspensions
being misread as dissolved solute).

Protocol 1: Thermodynamic Solubility via Shake-Flask
Method (OECD 105)

This protocol is the gold standard for determining the absolute solubility of CAS 1001354-27-3
in various biological buffers.

Step 1: Saturation

o Action: Add 5 mg of solid CAS 1001354-27-3 to 1 mL of aqueous buffer (e.g., pH 1.2 HCI, pH
4.5 Acetate, pH 7.4 Phosphate) in a sealed glass vial.

o Causality: A visible excess of solid must remain. This ensures the chemical potential of the
dissolved solute is equal to the pure solid, driving the system to true thermodynamic
saturation.

Step 2: Isothermal Equilibration
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» Action: Agitate the vials at a constant 25.0 £ 0.1°C using an orbital shaker at 300 RPM for 24
to 72 hours.

» Causality: Continuous mechanical energy overcomes the activation energy barrier of crystal
lattice dissolution. Strict temperature control is mandatory, as solubility is highly dependent
on the enthalpy of solution[3].

Step 3: Phase Separation (Critical Step)

» Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the
supernatant and pass it through a 0.22 um PTFE syringe filter.

o Causality: Failure to properly separate the phases leads to sub-micron colloidal particles
entering the analyte. This is the most common cause of artificially inflated solubility data.

Step 4: Quantification & Self-Validation

» Action: Dilute the filtered supernatant and analyze via HPLC-UV (detecting the imidazole
chromophore at ~210-220 nm).

o Validation: Sample at 24h, 48h, and 72h. Equilibrium is definitively validated only when the
concentration variance between consecutive time points is < 5%[3].
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Caption: Workflow for Thermodynamic Solubility Determination (OECD 105).

Protocol 2: Kinetic Solubility via Nephelometry

This method mimics the rapid dilution that occurs during in vitro bioassays when a compound is
transferred from DMSO storage into an agueous testing environment.

Step 1: Stock Preparation
¢ Action: Dissolve CAS 1001354-27-3 in 100% DMSO to create a 10 mM master stock.

Step 2: Serial Dilution & Aqueous Spiking
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o Action: Create a concentration gradient in a 96-well plate. Rapidly spike the DMSO stock into
a pH 7.4 phosphate-buffered saline (PBS) solution. Ensure the final DMSO concentration
remains < 2% v/v.

o Causality: This sudden shift in solvent polarity forces the compound into a supersaturated
state. The 2% DMSO limit prevents the cosolvent from artificially enhancing the aqueous
solubility[3].

Step 3: Incubation & Nephelometric Detection
e Action: Incubate at 37°C for 2 hours, then measure light scattering using a nephelometer.

o Causality: When the concentration exceeds the kinetic solubility limit, the compound rapidly
nucleates and precipitates. These microparticles scatter light. The sudden inflection point on
the scattering-versus-concentration curve accurately defines the kinetic solubility boundary.

Conclusion

For CAS 1001354-27-3, successful formulation and assay design rely heavily on respecting its
structural dualities. The cyclopropyl group grants vital lipophilicity for target binding and
permeability, but exacts an entropic toll on neutral-pH solubility. By leveraging the basicity of
the primary amine and utilizing rigorous, self-validating protocols like the OECD 105 shake-
flask method, development scientists can accurately map the physicochemical boundaries of
this versatile building block, ensuring robust downstream data generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Physicochemical Profiling and
Solubility Dynamics of CAS 1001354-27-3]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b2893148?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/1001354-27-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-1H-imidazol-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-1H-imidazol-4-amine
http://eco.korea.ac.kr/wp-content/uploads/2013/07/2012-11-EST-Water_solubility_passive_dosing.pdf
https://www.benchchem.com/product/b2893148/docs#comprehensive-physicochemical-profiling-and-solubility-dynamics-of-cas-1001354-27-3
https://www.benchchem.com/product/b2893148/docs#comprehensive-physicochemical-profiling-and-solubility-dynamics-of-cas-1001354-27-3
https://www.benchchem.com/product/b2893148/docs#comprehensive-physicochemical-profiling-and-solubility-dynamics-of-cas-1001354-27-3
https://www.benchchem.com/product/b2893148/docs#comprehensive-physicochemical-profiling-and-solubility-dynamics-of-cas-1001354-27-3
https://www.benchchem.com/product/b2893148?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2893148?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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